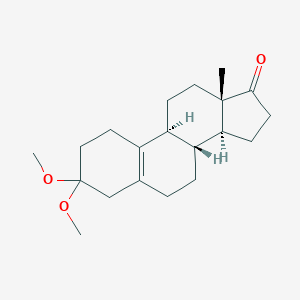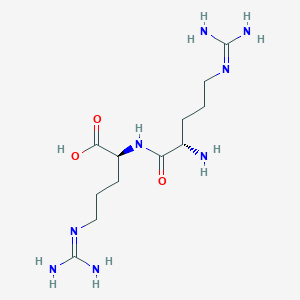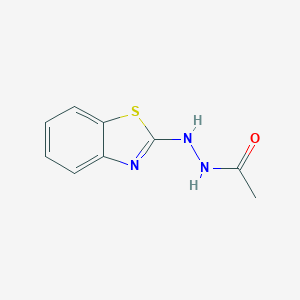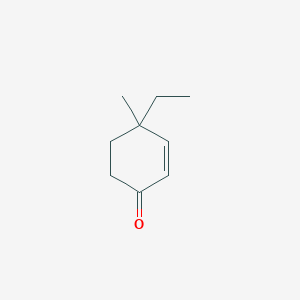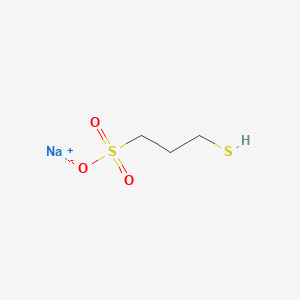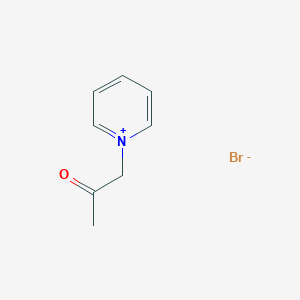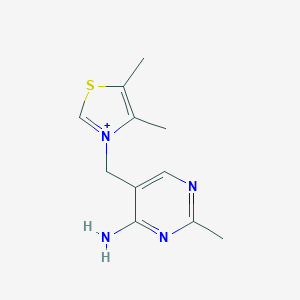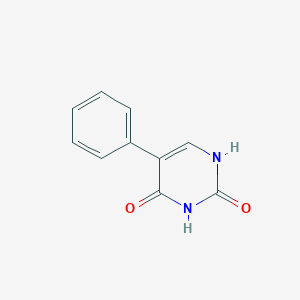
5-Phenyluracil
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-Phenyluracil has been reported in several studies. For instance, a one-pot two-step coupling/cleavage sequence has been used to synthesize 5-Phenyluracil . Another study reported a silver-catalyzed three-component reaction of uracils, arylboronic acids, and selenium for the synthesis of 5-arylselanyluracils .Molecular Structure Analysis
The molecular structure of 5-Phenyluracil includes a phenyl group attached to the 5th position of a uracil base . The InChI code for 5-Phenyluracil isInChI=1S/C10H8N2O2/c13-9-8 (6-11-10 (14)12-9)7-4-2-1-3-5-7/h1-6H, (H2,11,12,13,14) . The Canonical SMILES for 5-Phenyluracil is C1=CC=C (C=C1)C2=CNC (=O)NC2=O . Physical And Chemical Properties Analysis
5-Phenyluracil has a molecular weight of 188.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of 5-Phenyluracil are 188.058577502 g/mol . The topological polar surface area of the compound is 58.2 Ų .Applications De Recherche Scientifique
Biological Research
5-Phenyluracil is utilized in biological research, particularly in the study of nucleic acid structures and functions. It serves as a base analog in the synthesis of RNA molecules, which allows researchers to investigate the mechanisms of RNA-dependent biological processes .
Medicinal Chemistry
In medicinal chemistry, 5-Phenyluracil derivatives are explored for their potential therapeutic properties. They are examined for their role as inhibitors or activators of enzymes involved in cellular metabolism, which could lead to the development of new drugs .
Chemical Synthesis
This compound is a key intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting point for the construction of various heterocyclic compounds, which are prevalent in many pharmaceuticals .
Proteomics Research
5-Phenyluracil is used in proteomics to study protein interactions and functions. It can be incorporated into peptides and proteins as a modified amino acid, aiding in the understanding of protein dynamics and structure .
Pharmaceutical Development
In the pharmaceutical industry, 5-Phenyluracil is investigated for its use in drug formulations. Its properties may enhance the stability or efficacy of certain medications, making it a compound of interest in drug design and development .
Environmental Impact Studies
Although not a direct application, the environmental impact of 5-Phenyluracil and its derivatives is an area of study. Researchers assess its biodegradability, toxicity, and long-term effects on ecosystems to ensure safe and sustainable use .
Propriétés
IUPAC Name |
5-phenyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-8(6-11-10(14)12-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKIQOAXFYAWPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301815 | |
| Record name | 5-PHENYLURACIL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyluracil | |
CAS RN |
15761-83-8 | |
| Record name | 15761-83-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-PHENYLURACIL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

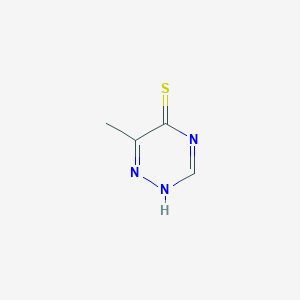

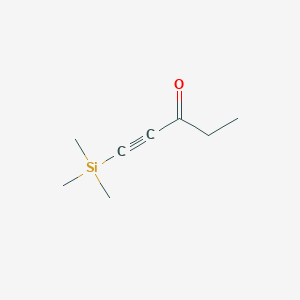
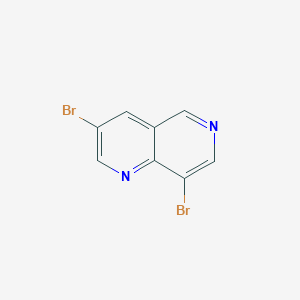
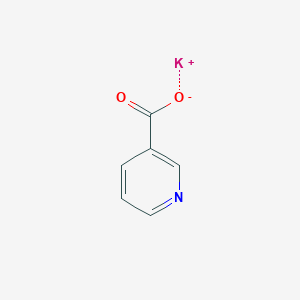
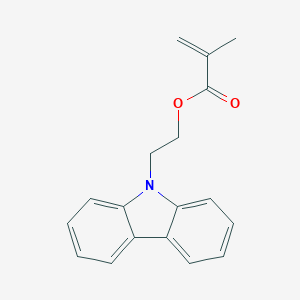
![Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester](/img/structure/B95888.png)
